molecular formula C17H24N2O B1231057 N-Butyryl-N'-cinnamyl-piperazine CAS No. 17719-89-0

N-Butyryl-N'-cinnamyl-piperazine

Cat. No. B1231057
CAS RN: 17719-89-0
M. Wt: 272.4 g/mol
InChI Key: ZQBMUHABRSEAIK-UXBLZVDNSA-N
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Description

“N-Butyryl-N’-cinnamyl-piperazine”, also known as Bucinnazine, is a synthetic opioid . It was first synthesized in the late 60s and has been used for the treatment of cancer-associated chronic pain in China for many years . It is one of the most potent compounds among the series of piperazines .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Bucinnazine, involves several methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Molecular Structure Analysis

The molecular formula of “N-Butyryl-N’-cinnamyl-piperazine” is C17H24N2O. The molecular weight is 272.4 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Butyryl-N’-cinnamyl-piperazine” include the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .

Safety And Hazards

Bucinnazine is a synthetic opioid that has been discovered in heroin seized samples in the U.S and in Europe . It poses a real threat to public health . Further studies on Bucinnazine are still required to better evaluate its toxicity mechanisms, potential for drug-drug interactions, and abuse liability .

Future Directions

The future directions for “N-Butyryl-N’-cinnamyl-piperazine” involve further studies to better evaluate its toxicity mechanisms, potential for drug-drug interactions, and abuse liability . Such information will be of utmost importance to guide future policies concerning the legal status of Bucinnazine in the U.S .

properties

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16/h3-6,8-10H,2,7,11-15H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMUHABRSEAIK-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17730-82-4 (hydrochloride)
Record name 1-N-butyryl-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyryl-N'-cinnamyl-piperazine

CAS RN

17719-89-0
Record name 1-N-butyryl-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUCINNAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J735KL8O54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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